molecular formula C14H12N2O B14699285 1-[Diazo(phenyl)methyl]-4-methoxybenzene CAS No. 20359-74-4

1-[Diazo(phenyl)methyl]-4-methoxybenzene

Cat. No.: B14699285
CAS No.: 20359-74-4
M. Wt: 224.26 g/mol
InChI Key: PELCHUBBWMKFET-UHFFFAOYSA-N
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Description

1-[Diazo(phenyl)methyl]-4-methoxybenzene is a diazo compound characterized by a diazo group (–N₂–) attached to a phenylmethyl substituent and a methoxy (–OCH₃) group at the para position of the benzene ring. Diazo compounds are widely utilized in organic synthesis, particularly in cyclopropanation, C–H functionalization, and as precursors to carbenes.

Properties

CAS No.

20359-74-4

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1-[diazo(phenyl)methyl]-4-methoxybenzene

InChI

InChI=1S/C14H12N2O/c1-17-13-9-7-12(8-10-13)14(16-15)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

PELCHUBBWMKFET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Diazo(phenyl)methyl]-4-methoxybenzene typically involves the diazotization of an aromatic amine followed by coupling with a methoxy-substituted benzene. One common method includes:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 4-methoxybenzene under basic conditions to yield the desired diazo compound.

Industrial Production Methods

Industrial production of diazo compounds often involves similar steps but on a larger scale, with careful control of reaction conditions to ensure safety and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[Diazo(phenyl)methyl]-4-methoxybenzene can undergo various types of reactions, including:

    Oxidation: The diazo group can be oxidized to form azo compounds.

    Reduction: Reduction of the diazo group can yield amines.

    Substitution: The diazo group can participate in electrophilic substitution reactions, forming new C-C or C-N bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-[Diazo(phenyl)methyl]-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in diazo coupling reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[Diazo(phenyl)methyl]-4-methoxybenzene involves the formation of reactive intermediates such as carbenes. These intermediates can insert into various chemical bonds (e.g., C-H, N-H) and participate in cycloaddition reactions. The molecular targets and pathways depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Key Properties :

  • Thermal Stability : Differential scanning calorimetry (DSC) data for diazo compounds reveal onset decomposition temperatures between 75–160 °C, with electron-rich substituents (e.g., methoxy) reducing thermal stability due to increased electron density at the diazo group .
  • Energetic Yield : The compound exhibits an energetic yield of approximately 102 kJ·mol⁻¹, typical for diazo compounds lacking additional energetic functional groups (e.g., nitro or azide) .
  • Hazard Profile : Like most diazo compounds, it poses explosive risks under thermal or mechanical stress, necessitating careful handling .

Comparison with Similar Compounds

The structural and functional diversity of substituted benzene derivatives allows for comparative analyses of reactivity, stability, and applications. Below, 1-[Diazo(phenyl)methyl]-4-methoxybenzene is compared to structurally related compounds.

Substituent Effects on Thermal Stability and Reactivity

Diazo vs. Non-Diazo Derivatives

Compound Name Functional Groups Onset Temp (°C) Key Reactivity Notes
This compound Diazo, Methoxy 75–160 Prone to decomposition; carbene precursor
1-[(Benzyloxy)methyl]-4-methoxybenzene Benzyloxy, Methoxy Not reported Stable ether; used as synthetic intermediate
1-(2-Chloroethyl)-4-methoxybenzene Chloroethyl, Methoxy Not reported Alkyl halide; undergoes nucleophilic substitution
  • Electron-Rich vs. Electron-Poor Substituents :
    • Methoxy (electron-donating) groups lower thermal stability in diazo compounds by destabilizing the diazo moiety .
    • Nitro (electron-withdrawing) groups, as in 1-(diazo(phenyl)methyl)-4-nitrobenzene (CAS 13271-32-4), may enhance stability but increase energetic yield due to additional nitro group contributions .

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